mechanism of action of SKF-96365 cation in SOCE inhibition
mechanism of action of SKF-96365 cation in SOCE inhibition
An In-Depth Technical Guide to the Mechanism of Action of SKF-96365 in SOCE Inhibition
Abstract
SKF-96365 is an imidazole derivative widely utilized in cell biology and pharmacology as an inhibitor of Store-Operated Calcium Entry (SOCE).[1] Initially characterized as a blocker of receptor-mediated calcium entry and Transient Receptor Potential Canonical (TRPC) channels, its application has been pivotal in probing the function of Ca²⁺ influx pathways.[2][3] However, a significant body of evidence reveals that SKF-96365 is a non-selective compound with a complex pharmacological profile, exhibiting potent effects on numerous off-target channels and transporters.[4][5][6] This necessitates meticulous experimental design and a cautious, well-informed interpretation of results. This guide provides an in-depth technical overview of SKF-96365's mechanism of action, a critical discussion of its selectivity, field-proven experimental protocols, and expert guidance for its effective use in research.
The Core Mechanism: Functional Inhibition of Store-Operated Calcium Entry (SOCE)
Store-Operated Calcium Entry is a ubiquitous and fundamental mechanism for replenishing intracellular calcium (Ca²⁺) stores within the endoplasmic reticulum (ER) and for generating sustained Ca²⁺ signals that regulate a myriad of cellular processes, from gene expression to cell proliferation.[7] The pathway is orchestrated by two key proteins: the ER-resident Ca²⁺ sensor, STIM1 (Stromal Interaction Molecule 1), and the plasma membrane Ca²⁺ channel, ORAI1.[1]
Upon depletion of ER Ca²⁺, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates ORAI1 channels, permitting a highly selective influx of extracellular Ca²⁺ into the cell.[7] This entire process is known as the Ca²⁺ release-activated Ca²⁺ (CRAC) current.
SKF-96365 acts as a potent functional inhibitor of this pathway.[1][8] Studies in various cell types, including those genetically engineered to lack other potential targets, have confirmed that SKF-96365 effectively blocks Ca²⁺ entry following store depletion.[9] It has been shown to inhibit SOCE mediated by the co-expression of STIM1 and ORAI1, confirming its action on the core machinery of this pathway.[8][9]
A Tool with a Complicated History: The TRPC Channel Connection
SKF-96365 was originally described as an inhibitor of receptor-mediated Ca²⁺ entry and has been widely used as a diagnostic tool to implicate TRPC channels in cellular processes.[2][4] TRPC channels are a family of cation channels that can be activated downstream of receptor stimulation, either by diacylglycerol (DAG) or via store-depletion mechanisms.[2]
However, from an experienced perspective, attributing SOCE inhibition by SKF-96365 solely to TRPC channel blockade is a common and significant misinterpretation. Seminal studies using mouse embryonic fibroblasts with genetic knockouts of all seven TRPC channels (TRPC hepta-KO) have provided clarity. In these cells, which lack the entire TRPC family, SKF-96365 still potently inhibited thapsigargin-induced SOCE with an IC₅₀ of around 4–5 µM.[9][10] Conversely, its ability to block DAG-activated Ca²⁺ entry through TRPC3/6/7 channels was markedly weaker, with IC₅₀ values exceeding 100 µM.[10][11]
Expert Insight: These findings definitively demonstrate that SKF-96365 inhibits SOCE primarily through a mechanism independent of TRPC channels. While it can inhibit TRPC channels, it is not a selective tool for this purpose, especially in the context of store-operated signaling.
A Critical Consideration: The Broad Off-Target Profile of SKF-96365
The utility of any pharmacological inhibitor is defined by its selectivity. The trustworthiness of data generated using SKF-96365 hinges on a comprehensive understanding of its numerous off-target effects. At concentrations typically used to inhibit SOCE (1-30 µM), SKF-96365 modulates a wide array of other ion channels and signaling molecules.
Key Off-Target Activities:
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Voltage-Gated Ca²⁺ Channels (VGCCs): SKF-96365 is an exceptionally potent blocker of low-voltage-activated (LVA) T-type Ca²⁺ channels, with a reported IC₅₀ of approximately 560 nM for human CaV3.1.[4][11] This is nearly an order of magnitude more potent than its inhibition of SOCE. It also blocks high-voltage-activated (HVA) Ca²⁺ channels (L-type, P/Q-type, N-type) in the low micromolar range.[3][4]
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Voltage-Gated Na⁺ Channels: In cardiac myocytes, SKF-96365 has been shown to be a strong inhibitor of the voltage-gated sodium current (Iɴᴀ).[6][12]
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Potassium Channels: The compound inhibits several key potassium channels, including hERG, which is critical for cardiac repolarization.[13]
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Na⁺/Ca²⁺ Exchanger (NCX): Paradoxically, in glioblastoma cells, SKF-96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular Ca²⁺ and subsequent cytotoxicity.[5] This highlights that the compound's effect on global Ca²⁺ homeostasis can be profoundly cell-type dependent.
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Downstream Signaling Cascades: In some cancer cell lines, SKF-96365 has been shown to inhibit the Ca²⁺/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling pathway.[13][14]
Data Presentation: Inhibitory Profile of SKF-96365
| Target | Reported IC₅₀ / EC₅₀ | Cell Type / Condition | Implication for Researchers |
| SOCE (STIM/ORAI) | ~4-5 µM | Mouse Embryonic Fibroblasts | Primary target for SOCE studies, but requires micromolar concentrations. |
| T-type Ca²⁺ Channels | ~0.56 µM | HEK293 cells (hCaV3.1) | A major, highly potent off-target. Results may be confounded in cells expressing T-type channels. |
| HVA Ca²⁺ Channels | 1-10 µM | Various | Significant inhibition at concentrations used for SOCE studies. |
| TRPC3/6/7 Channels | >100 µM | HEK293 cells (OAG-activated) | Poor inhibitor of DAG-activated TRPCs; not a selective tool. |
| Na⁺/Ca²⁺ Exchanger | ~9.8 µM (EC₅₀) | Glioblastoma cells (reverse mode) | Can paradoxically increase intracellular Ca²⁺ in certain contexts. |
| Colorectal Cancer Growth | ~11-15 µM | HCT116, HT29 cells | Demonstrates cytotoxic effects, likely via multiple mechanisms.[14] |
Field-Proven Methodologies: Designing Self-Validating Experiments
Given its non-selective nature, experiments using SKF-96365 must be designed as self-validating systems. This involves rigorous controls and, ideally, orthogonal validation with more specific tools.
Experimental Protocol: Calcium Imaging Assay for SOCE Inhibition
This assay directly measures Ca²⁺ influx resulting from ER store depletion.
Causality Behind Choices:
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Ca²⁺-free buffer: Ensures that the initial Ca²⁺ transient is solely from internal stores.
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Thapsigargin (TG): An irreversible SERCA pump inhibitor that passively depletes ER stores, providing a specific and sustained stimulus for SOCE.
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Pre-incubation with SKF-96365: Allows the inhibitor to reach its target before the measurement of SOCE.
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Re-addition of Ca²⁺: This is the critical step that initiates and allows for the measurement of Ca²⁺ influx through store-operated channels.
Step-by-Step Methodology:
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Cell Seeding: Seed cells (e.g., HEK293, HeLa) onto glass-bottom 96-well plates or coverslips 24-48 hours prior to the experiment.
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Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator (e.g., 2-4 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
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Wash & De-esterification: Gently wash cells twice with buffer to remove excess dye and allow 20-30 minutes for cytoplasmic enzymes to cleave the AM ester, trapping the active dye.
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Pre-incubation: Incubate cells with desired concentrations of SKF-96365 or a vehicle control (e.g., 0.1% DMSO) for 15-30 minutes.
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Baseline Measurement: Place the plate in a fluorescence microplate reader or on a fluorescence microscope. Record baseline fluorescence in a Ca²⁺-containing buffer.
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Store Depletion: Perfuse or add a Ca²⁺-free buffer containing the same concentration of SKF-96365/vehicle plus a store-depleting agent (e.g., 2 µM Thapsigargin). Record the transient Ca²⁺ rise from ER release.
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SOCE Measurement: Once the signal returns to a new, lower baseline, reintroduce the Ca²⁺-containing buffer (e.g., 2 mM CaCl₂). The subsequent rise in fluorescence represents SOCE.
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Data Analysis: Quantify the SOCE response (e.g., peak fluorescence minus baseline, or area under the curve). Normalize the response of SKF-96365-treated cells to the vehicle control to determine percent inhibition and calculate the IC₅₀.
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